1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Description

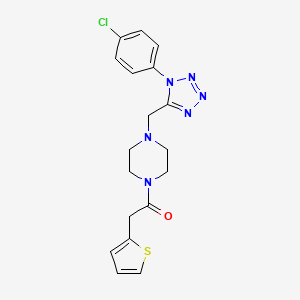

The compound 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a heterocyclic molecule featuring:

- A tetrazole ring substituted with a 4-chlorophenyl group at the N1 position.

- A piperazine moiety linked via a methylene bridge to the tetrazole.

- A thiophen-2-yl ethanone group attached to the piperazine nitrogen.

The thiophene group may enhance π-π stacking interactions with biological targets .

Properties

IUPAC Name |

1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN6OS/c19-14-3-5-15(6-4-14)25-17(20-21-22-25)13-23-7-9-24(10-8-23)18(26)12-16-2-1-11-27-16/h1-6,11H,7-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFQPEFSNHMAIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

Nitro or dichlorophenyl substituents (e.g., in ) may improve target affinity but reduce solubility .

Piperazine vs. Piperidine :

- Piperazine derivatives (target compound) exhibit higher solubility in acidic environments due to protonatable nitrogen atoms, unlike piperidine analogues .

Thioether linkages (e.g., ) may enhance metabolic stability compared to ethers .

Pharmacological Implications (Inferred)

While direct biological data for the target compound is unavailable, structural analogues suggest:

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. A common approach involves reacting chlorobenzyl derivatives with piperazine intermediates under heterogenous catalytic conditions (e.g., Bleaching Earth Clay, pH 12.5, PEG-400 medium at 70–80°C) . Optimization strategies include:

- Temperature control : Maintaining 70–80°C to balance reaction rate and byproduct formation.

- Catalyst use : 10 wt% Bleaching Earth Clay improves regioselectivity.

- Purification : Post-reaction cooling, ice-water quenching, and recrystallization in aqueous acetic acid enhance purity .

- Monitoring : TLC or HPLC tracks reaction progress to minimize side products .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- NMR spectroscopy : H and C NMR identify substituents on the tetrazole, piperazine, and thiophene moieties. For example, the thiophen-2-yl group shows characteristic aromatic protons at δ 7.2–7.6 ppm .

- X-ray crystallography : Monoclinic crystal systems (space group ) reveal bond lengths (e.g., C–Cl: 1.73–1.75 Å) and dihedral angles between aromatic rings (e.g., 76.67° between phenyl groups) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., with ) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence biological activity?

- Tetrazole ring : Replacing the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity but reduces solubility .

- Piperazine linker : Methylation of the piperazine nitrogen improves blood-brain barrier penetration in CNS-targeted studies .

- Thiophene substitution : Switching to furan or pyridine alters π-π stacking interactions with target proteins, as shown in molecular docking studies .

- Methodological validation : Compare IC values across modified analogs using standardized assays (e.g., broth microdilution for antimicrobial activity) .

Q. What computational strategies predict binding affinity and selectivity for this compound?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., CYP450 isoforms). The tetrazole’s nitrogen atoms form hydrogen bonds with active-site residues like Asp301 .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, highlighting key hydrophobic interactions with the thiophene ring .

- QSAR models : Use descriptors like logP and polar surface area to correlate structure with pharmacokinetic properties .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC50_{50}50 values)?

- Purity verification : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .

- Assay standardization : Use identical cell lines (e.g., HEK293 for cytotoxicity) and incubation times across studies .

- Structural confirmation : Cross-validate NMR and X-ray data to rule out polymorphic variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.